molecular formula C18H16ClN3O4 B4289162 5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4289162
M. Wt: 373.8 g/mol
InChI Key: ONALEILBEBSSML-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate 4-chlorophenyl-3-ethyl-1H-pyrazole.

    Introduction of the nitrobenzoyl group: The intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases such as sodium hydroxide.

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products Formed

    Reduction of the nitro group: 5-(4-chlorophenyl)-3-ethyl-1-(3-aminobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol.

    Substitution of the chlorophenyl group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol depends on its specific application and the biological target. In general, the compound may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific biochemical pathways. The nitrobenzoyl group, for example, may participate in redox reactions, while the pyrazole ring can interact with various protein targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with a bromine atom instead of chlorine.

    5-(4-methylphenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with a methyl group instead of chlorine.

    5-(4-fluorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity

Properties

IUPAC Name

[5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-2-15-11-18(24,13-6-8-14(19)9-7-13)21(20-15)17(23)12-4-3-5-16(10-12)22(25)26/h3-10,24H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONALEILBEBSSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
5-(4-chlorophenyl)-3-ethyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

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